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Verlukast-d6

Cat. No.: B1140618
M. Wt: 521.1 g/mol
InChI Key: AXUZQJFHDNNPFG-KHHVWKNZSA-N
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Description

Verlukast-d6, also known as this compound, is a useful research compound. Its molecular formula is C26H27ClN2O3S2 and its molecular weight is 521.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN2O3S2 B1140618 Verlukast-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUZQJFHDNNPFG-KHHVWKNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Verlukast-d6, a deuterated analog of the potent leukotriene receptor antagonist, Verlukast. This document outlines supplier information, key technical data, experimental applications, and the underlying pharmacology, serving as a comprehensive resource for its use in research and development.

Core Compound Information

This compound is the deuterium-labeled version of Verlukast (MK-679), a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] The introduction of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for mass spectrometry-based quantification of Verlukast in biological matrices.[1] Its CAS number is 153698-86-3.

Supplier and Technical Data

This compound is available from several specialized chemical suppliers. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following table summarizes publicly available information from prominent vendors.

SupplierSynonymsMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
MedChemExpress MK-679-d6, L 668019-d6C₂₆H₂₁D₆ClN₂O₃S₂521.13>98% (typical)Information available upon request1 mg, 10 mg
LGC Standards -C₂₆H₂₁D₆ClN₂O₃S₂521.13High PurityInformation available upon request1 mg, 10 mg
Santa Cruz Biotechnology -C₂₆H₂₁D₆ClN₂O₃S₂521.12Information available upon requestInformation available upon requestInquire
Cayman Chemical -C₂₆H₂₁D₆ClN₂O₃S₂521.1Information available upon requestInformation available upon requestInquire
Toronto Research Chemicals -C₂₆H₂₁D₆ClN₂O₃S₂521.13Information available upon requestInformation available upon requestInquire

Mechanism of Action: CysLT1 Receptor Antagonism

Verlukast exerts its pharmacological effect by selectively blocking the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] By binding to the CysLT1 receptor, these leukotrienes trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil migration. Verlukast competitively inhibits the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating their pro-inflammatory effects.

The signaling pathway initiated by CysLT1 receptor activation, and consequently blocked by Verlukast, is depicted below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates Verlukast This compound Verlukast->CysLT1R Inhibits Gq Gq CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Response PKC->Response bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Verlukast Calibration->Quantification

References

Verlukast-d6: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides an in-depth technical guide on the safety data and proper handling procedures for Verlukast-d6. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This compound is the deuterated form of Verlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Verlukast and its deuterated isotopologue are valuable tools in the research of asthma and other inflammatory conditions.

Hazard Identification and Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be compiled from various sources for related compounds and general chemical safety principles. This compound should be handled as a potentially hazardous substance.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₆H₂₁D₆ClN₂O₃S₂ChemicalBook
Molecular Weight 521.13 g/mol ChemicalBook
Appearance Yellow SolidChemicalBook
Melting Point >115°C (decomposes)ChemicalBook
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook
Storage Temperature -20°C FreezerChemicalBook

Proper Handling and Safety Precautions

Given the lack of specific toxicological data, caution should be exercised when handling this compound. Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[2]

  • Gown: A disposable, polyethylene-coated polypropylene gown with tight-fitting cuffs is required to prevent skin contact.[2]

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][4]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Hygiene Measures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

The following is a representative experimental protocol for assessing the in-vitro efficacy of this compound as a CysLT1 receptor antagonist, based on methodologies described for Verlukast.[5]

Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the human CysLT1 receptor.

Materials:

  • This compound

  • [³H]Leukotriene D₄ (Radioligand)

  • Membrane preparations from cells expressing human CysLT1 receptor

  • Assay Buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

  • Scintillation fluid

  • Glass fiber filters

  • Multi-well plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, combine the CysLT1 receptor membrane preparation, a fixed concentration of [³H]Leukotriene D₄, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled potent CysLT1 antagonist).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data

The following table summarizes key pharmacological data for Verlukast (the non-deuterated form), which is expected to be comparable for this compound in terms of biological activity.

ParameterSpecies/SystemValueSource
IC₅₀ for [³H]LTD₄ Binding Guinea-pig lung homogenates3.1 ± 0.5 nM[5]
IC₅₀ for [³H]LTD₄ Binding Human lung homogenates8.0 ± 3.0 nM[5]
-log K₈ for LTD₄ antagonism Guinea-pig trachea8.8[5]
-log K₈ for LTD₄ antagonism Human trachea8.3 ± 0.2[5]

Visualizations

Diagram 1: Simplified Leukotriene D₄ Signaling Pathway

Leukotriene D4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Contraction) Ca_release->Cell_response PKC->Cell_response Verlukast This compound Verlukast->CysLT1R Antagonizes

Caption: Simplified CysLT1 receptor signaling pathway and the antagonistic action of this compound.

Diagram 2: Experimental Workflow for In-Vitro Binding Assay

Experimental Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - [³H]LTD₄ - Receptor Membranes start->prep_reagents incubation Incubate Reagents (Receptor + Radioligand + this compound) prep_reagents->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration wash Wash Filters filtration->wash scint_count Scintillation Counting wash->scint_count data_analysis Data Analysis (Calculate IC₅₀) scint_count->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the "-lukast" Drug Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific agent "Verlukast" is not a widely recognized therapeutic, it belongs to the "-lukast" class of drugs known as leukotriene receptor antagonists. Verlukast (also known as MK-679) is a potent and selective antagonist of the leukotriene D4 receptor and has been studied for its potential in treating asthma.[1][2][3][4] This guide will provide a comprehensive technical overview of the leukotriene receptor antagonist class, with a primary focus on the extensively studied and widely used drug, Montelukast. This class of drugs represents a significant therapeutic option in the management of asthma and other respiratory conditions due to their targeted anti-inflammatory and bronchodilatory properties.[5][6]

Leukotriene modifiers, which include receptor antagonists like Montelukast and Zafirlukast, as well as synthesis inhibitors such as Zileuton, are oral medications that play a crucial role in preventing breathing difficulties associated with asthma and allergies.[7] They are particularly effective in managing chronic stable asthma, exercise-induced bronchospasm, and allergic rhinitis.[8][9]

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid.[10][11] These molecules are released from various immune cells, including mast cells and eosinophils, and are key players in the pathophysiology of asthma.[10][12] They induce bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote the infiltration of eosinophils into the airways.[8]

The "-lukast" drugs exert their therapeutic effect by selectively and competitively antagonizing the cysteinyl leukotriene type 1 (CysLT1) receptor.[9][13] This receptor is found on airway smooth muscle cells and other pro-inflammatory cells.[10] By blocking the binding of LTD4 to the CysLT1 receptor, these drugs inhibit the downstream signaling cascade that leads to the pathological changes seen in asthma.[13][14] This targeted action effectively reduces airway inflammation and bronchoconstriction.[12][15]

Signaling Pathway of CysLT1 Receptor Antagonism

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the characteristic features of an asthma attack.[16][17] Leukotriene receptor antagonists like Montelukast prevent this activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Gq->PLC Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds & Activates Verlukast Verlukast/ Montelukast Verlukast->CysLT1 Blocks Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion Ca->Response PKC->Response cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Studies (Receptor Binding, Functional Assays) invivo In Vivo Animal Models (Bronchoconstriction Challenge) invitro->invivo tox Toxicology Studies invivo->tox phase1 Phase I (Safety & PK in Healthy Volunteers) tox->phase1 phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

References

Exploratory Studies on the Metabolic Stability of Verlukast-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic stability of Verlukast, a potent leukotriene D4 receptor antagonist. Due to the limited availability of public data on the deuterated form, Verlukast-d6, this document focuses on the metabolic pathways and stability of the parent compound, Verlukast, primarily derived from preclinical in vitro and in vivo studies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of this compound and related compounds. It summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.

Introduction

Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and has been investigated for its potential in treating asthma and other inflammatory conditions.[1] The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. Understanding the metabolic pathways and the rate of biotransformation is paramount in drug development. This guide explores the metabolic fate of Verlukast, focusing on data from in vitro systems such as liver microsomes and hepatocytes, which are instrumental in predicting in vivo human metabolism. While the primary focus of this document is this compound, the available scientific literature predominantly reports on the non-deuterated form, Verlukast. The insights gleaned from Verlukast's metabolism are considered a valuable surrogate for preliminary assessments of this compound.

Metabolic Pathways of Verlukast

The metabolism of Verlukast is multifaceted, involving Phase I oxidation and Phase II conjugation reactions. In vitro and in vivo studies in rats have identified several key metabolic pathways:

  • Oxidation: Verlukast undergoes oxidation, primarily mediated by Cytochrome P450 (CYP450) enzymes, leading to the formation of various oxidized metabolites.

  • Glucuronidation: The carboxylic acid moiety of Verlukast can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2]

  • Glutathione Conjugation: Verlukast can be conjugated with glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[1]

These pathways are crucial for the detoxification and elimination of the compound from the body.

Signaling Pathway of Verlukast Metabolism

The metabolic transformation of Verlukast involves a series of enzymatic reactions. The diagram below illustrates the general pathways for the metabolism of xenobiotics, which is applicable to Verlukast.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_elimination Elimination Verlukast Verlukast Oxidized_Metabolites Oxidized Metabolites Verlukast->Oxidized_Metabolites CYP450 Enzymes Glucuronide_Conjugate Glucuronide Conjugate Verlukast->Glucuronide_Conjugate UGT Enzymes GSH_Conjugate Glutathione Conjugate Verlukast->GSH_Conjugate GST Enzymes Oxidized_Metabolites->Glucuronide_Conjugate UGT Enzymes Oxidized_Metabolites->GSH_Conjugate GST Enzymes Excretion Excretion (Bile/Urine) Glucuronide_Conjugate->Excretion GSH_Conjugate->Excretion

Fig. 1: General Metabolic Pathways of Verlukast

Quantitative Metabolic Stability Data

While specific quantitative in vitro metabolic stability data for this compound in human liver microsomes or hepatocytes is not publicly available, studies on the parent compound Verlukast in rat liver cytosol provide some kinetic parameters for the glutathione conjugation pathway.

Table 1: Kinetic Parameters for Verlukast Glutathione Conjugation in Rat Liver Cytosol

SubstrateApparent KM (µM)Apparent Vmax (nmol/min/mg protein)
Verlukast107 ± 220.66 ± 0.21
Glutathione (GSH)2320 ± 6800.69 ± 0.14
Data from a study on Verlukast in rat liver cytosol.[1]

Table 2: In Vivo Metabolite Profile of Verlukast in Rat Bile

Metabolite/CompoundPercentage of Dose Recovered in Bile (0-4h)
Verlukast14.5%
Glutathione Conjugate16.5%
Cys-Gly & Cys Conjugates7.5%
Oxidized/Glucuronide Metabolites40.5%
Data from a study on Verlukast in rats following intravenous administration.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like this compound.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This experiment is designed to determine the rate of disappearance of this compound when incubated with HLM, providing an estimate of its intrinsic clearance via Phase I enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP450 mediated metabolism or chemical instability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare HLM in Buffer D Pre-incubate HLM at 37°C A->D B Prepare this compound Stock Solution E Initiate Reaction (Add this compound & NADPH) B->E C Prepare NADPH Regenerating System C->E D->E F Collect Aliquots at Time Points E->F G Quench with Acetonitrile + IS F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis (t1/2, CLint) I->J

Fig. 2: Workflow for HLM Metabolic Stability Assay
In Vitro Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Materials:

  • This compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable human hepatocytes in culture medium.

  • Incubation Setup: Add the hepatocyte suspension to a multi-well plate.

  • Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the wells to start the incubation at 37°C in a humidified incubator.

  • Time Points: Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Terminate the reaction by adding ice-cold acetonitrile with an internal standard to each aliquot.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Similar to the HLM assay, calculate the in vitro half-life and intrinsic clearance.

  • Intrinsic clearance (CLint) = (0.693 / t1/2) / (number of hepatocytes/mL).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Hepatocyte Suspension C Add Hepatocytes to Plate A->C B Prepare this compound Working Solution D Initiate Reaction (Add this compound) B->D C->D E Collect Aliquots at Time Points D->E F Quench with Acetonitrile + IS E->F G Homogenize & Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t1/2, CLint) H->I

Fig. 3: Workflow for Hepatocyte Metabolic Stability Assay

Conclusion

The metabolic stability of Verlukast appears to be governed by a combination of Phase I oxidation and Phase II conjugation reactions, including glucuronidation and glutathione conjugation. While specific quantitative data for this compound in human in vitro systems is currently unavailable, the information from studies on the parent compound in rat models provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach to generating robust and reproducible metabolic stability data for this compound. Future studies should focus on obtaining quantitative data in human-derived in vitro systems to accurately predict its human pharmacokinetics and to further elucidate the specific enzymes involved in its metabolism. This will be critical for the continued development and potential clinical application of this compound.

References

Methodological & Application

Application Note and Protocol for the Quantification of Verlukast in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Verlukast in human plasma using Verlukast-d6 as an internal standard. The methodology is based on established bioanalytical techniques for structurally similar compounds and is intended to serve as a comprehensive starting point for method development and validation.

Introduction

Verlukast is a leukotriene receptor antagonist that has been investigated for its therapeutic potential in respiratory diseases. Accurate quantification of Verlukast in human plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This protocol describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Verlukast in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard (IS) to ensure accuracy and precision.

The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Verlukast analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium formate or ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Verlukast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Verlukast and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Verlukast Working Solutions: Prepare serial dilutions of the Verlukast stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The protein precipitation method is recommended for its simplicity and efficiency.

  • Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation s1 Pipette 100 µL Human Plasma s2 Add 20 µL This compound (IS) s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min) s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 s7 Inject into LC-MS/MS s6->s7

Caption: A flowchart illustrating the protein precipitation method for the extraction of Verlukast from human plasma.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

2.5.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic (e.g., 80% B) or a shallow gradient
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.5.2. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for Verlukast and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and performing a product ion scan.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Verlukast: m/z 515.1 (based on a molecular weight of 515.09 g/mol ) This compound: m/z 521.1 (based on a molecular weight of 521.1 g/mol )
Product Ion (Q3) To be determined experimentally via product ion scan. A common fragmentation for similar structures involves the loss of the propionic acid side chain or other neutral losses.
Collision Energy To be optimized for each transition.
Source Temperature ~500°C
Gas Flow Rates To be optimized for the specific instrument.

Logical Relationship: Analytical Workflow

G cluster_workflow Analytical Workflow plasma Plasma Sample (with Verlukast & this compound) prep Sample Preparation (Protein Precipitation) plasma->prep lc HPLC Separation (C18 Column) prep->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Overview of the analytical workflow from plasma sample to data acquisition.

Method Validation Parameters

A full validation of this method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Verlukast and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Verlukast to this compound against the nominal concentration of Verlukast. A linear range of approximately 1 to 1000 ng/mL is anticipated. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal values for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for precision.

  • Recovery: The extraction recovery of Verlukast should be determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: The effect of the plasma matrix on the ionization of Verlukast and this compound should be assessed.

  • Stability: The stability of Verlukast in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear presentation and easy comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
Verlukast1 - 1000≥ 0.99y = mx + c

Table 2: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ1ValueValueValue
LQC3ValueValueValue
MQC100ValueValueValue
HQC800ValueValueValue

Table 3: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ1ValueValueValue
LQC3ValueValueValue
MQC100ValueValueValue
HQC800ValueValueValue

Table 4: Stability Data Summary

Stability ConditionConcentration (ng/mL)Mean Stability (%)
Freeze-Thaw (3 cycles) LQCValue
HQCValue
Bench-Top (4 hours) LQCValue
HQCValue
Long-Term (-80°C, 30 days) LQCValue
HQCValue

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Verlukast in human plasma using this compound as an internal standard. The described LC-MS/MS method is anticipated to be sensitive, specific, and robust, making it suitable for supporting pharmacokinetic studies in a drug development setting. Researchers should perform a full method validation to ensure its performance characteristics meet the required regulatory standards.

Application of Verlukast-d6 in bioequivalence studies of Verlukast formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Verlukast, also known as Montelukast, is a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. To ensure the therapeutic equivalence of generic Verlukast formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Verlukast-d6, is highly recommended and widely adopted in these assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

This compound is a deuterated analog of Verlukast. Its physicochemical properties are nearly identical to Verlukast, but it has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by the mass spectrometer, while its similar chromatographic behavior and extraction recovery help to compensate for variations during sample processing and analysis.[1][2] This application note provides a detailed protocol for a bioequivalence study of Verlukast formulations, with a focus on the bioanalytical method using this compound as an internal standard.

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Minimizes Analytical Variability: this compound co-elutes with Verlukast during chromatography and exhibits similar behavior during sample extraction and ionization. This allows it to effectively normalize for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[1][2]

  • Improves Method Ruggedness: By compensating for potential analytical errors, the use of a deuterated internal standard enhances the overall robustness and reliability of the bioanalytical method.

  • Regulatory Acceptance: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards in bioequivalence studies to ensure data integrity.

Bioequivalence Study Protocol

A typical bioequivalence study for a Verlukast formulation is designed as a randomized, two-period, two-sequence, crossover study in healthy human volunteers under fasting conditions.

Study Design
  • Objective: To compare the rate and extent of absorption of a test Verlukast formulation with a reference Verlukast formulation.

  • Study Population: A statistically sufficient number of healthy adult male and/or female volunteers (typically 24-36).

  • Design: Randomized, open-label, two-treatment, two-period, crossover design with a washout period of at least 7 days between the two periods.

  • Treatments:

    • Test Product: Single oral dose of the generic Verlukast formulation.

    • Reference Product: Single oral dose of the innovator Verlukast formulation.

  • Procedure: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, and 24 hours). Plasma is separated and stored frozen until analysis.

G cluster_study_design Bioequivalence Study Workflow screening Volunteer Screening randomization Randomization screening->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 washout Washout Period period1->washout blood_sampling Serial Blood Sampling period1->blood_sampling period2 Period 2: Dosing (Crossover) washout->period2 period2->blood_sampling analysis Plasma Sample Analysis (LC-MS/MS) blood_sampling->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis conclusion Bioequivalence Conclusion pk_analysis->conclusion

Bioequivalence Study Workflow Diagram

Bioanalytical Method Using this compound

The quantification of Verlukast in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw the collected plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of this compound working solution (internal standard).

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

G cluster_sample_prep Plasma Sample Preparation Workflow start Plasma Sample (200 µL) add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow Diagram
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Verlukast and this compound. These should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm)[1]
Mobile Phase Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 45°C[1]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode[1]
MRM Transitions Verlukast: m/z 586.2 → 568.2[1]this compound: m/z 592.3 → 574.2[1]
Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation and Pharmacokinetic Analysis

Pharmacokinetic Parameters

The plasma concentration-time data for each subject are used to calculate the following key pharmacokinetic parameters using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Bioequivalence Assessment

The bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞. For the two products to be considered bioequivalent, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Example Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a 5 mg Verlukast chewable tablet formulation.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 607.4 ± 122.9627.7 ± 134.298.11% (90.00% - 106.9%)
AUC0-t (ngh/mL) 3,316 ± 8613,545 ± 1,070101.2% (95.8% - 106.9%)
AUC0-∞ (ngh/mL) 3,450 ± 9043,722 ± 1121101.6% (96.2% - 107.3%)
Tmax (h) 2.17 ± 0.732.28 ± 0.88N/A
t1/2 (h) 4.8 ± 0.84.9 ± 0.9N/A

(Data are hypothetical and for illustrative purposes, based on values reported in the literature)[4]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for conducting high-quality bioequivalence studies of Verlukast formulations. This approach ensures the accuracy, precision, and robustness of the analytical data, which is a prerequisite for the regulatory approval of generic drug products. The detailed protocols and methodologies provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioequivalence evaluation of Verlukast.

References

Application Notes and Protocols for Verlukast-d6 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verlukast-d6, the deuterated internal standard for Verlukast (Montelukast), is essential for the accurate quantification of Verlukast in biological matrices during pharmacokinetic and bioequivalence studies. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine. This document provides detailed protocols for common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are applicable to the extraction of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various sample preparation methods used for the analysis of the parent compound, Verlukast (Montelukast), with this compound as the internal standard. These parameters are indicative of the expected performance for this compound extraction.

ParameterProtein Precipitation (Acetonitrile)[1]Liquid-Liquid Extraction (ter-butylmethylether)[2]Liquid-Liquid Extraction (DCM:EtOAc)Solid-Phase Extraction (SOLA SAX)[3]
Biological Matrix Human PlasmaHuman PlasmaRat PlasmaHuman Plasma
Linearity Range 1.0–800.0 ng/mL10–1000 ng/mL0.5–500 ng/mL1–1000 ng/mL
LLOQ 1.0 ng/mL10 ng/mL≤0.5 ng/mL1 ng/mL
Recovery Not explicitly stated53–62%80.8–86.3%High recovery reported
Intra-day Precision 1.91–7.10%<15%3.0–13.3%Not explicitly stated
Inter-day Precision 3.42–4.41%<15%3.0–13.3%Not explicitly stated
Intra-day Accuracy 98.32–99.17%96.23–108.39%88.4–100.6%Excellent accuracy reported
Inter-day Accuracy 98.14–99.27%96.23–108.39%88.4–100.6%Excellent accuracy reported

Experimental Protocols

Protein Precipitation (PPT) Method

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.[1]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Protocol:

  • Pipette 200 µL of the biological matrix sample into a microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard working solution.

  • Add 600 µL of cold acetonitrile to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Extraction solvent (e.g., ter-butylmethylether or a mixture of Dichloromethane:Ethyl Acetate (25:75, v/v))[2]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Protocol:

  • Pipette 500 µL of the biological matrix sample into a clean extraction tube.

  • Add the appropriate volume of this compound internal standard working solution.

  • Add 2 mL of the extraction solvent (e.g., ter-butylmethylether).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

SPE offers high selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • SPE cartridges (e.g., SOLA SAX 96 well plate)[3]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 2% Formic acid in Methanol)

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water.

  • Loading: Mix 200 µL of the biological matrix sample with the this compound internal standard. Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute this compound and the analyte of interest with 1 mL of 2% Formic acid in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Method cluster_2 Post-Extraction Processing start Start: Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction (e.g., DCM:EtOAc) add_is->lle spe Solid-Phase Extraction (e.g., SOLA SAX) add_is->spe vortex Vortex/Mix ppt->vortex lle->vortex centrifuge Centrifuge lle->centrifuge supernatant Collect Supernatant evaporate Evaporate Solvent spe->evaporate Elute (SPE) vortex->centrifuge centrifuge->supernatant centrifuge->evaporate Collect Organic Layer (LLE) analysis LC-MS/MS Analysis supernatant->analysis Direct Injection (PPT) reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analysis

Caption: Experimental workflow for this compound sample preparation.

G cluster_0 Logical Relationships of Sample Preparation Methods cluster_1 Characteristics cluster_2 Suitability title Choice of Method Depends on Required Cleanliness and Throughput ppt Protein Precipitation (PPT) ppt_char Fastest High Throughput Higher Matrix Effects ppt->ppt_char lle Liquid-Liquid Extraction (LLE) lle_char Moderate Speed Good Cleanliness Lower Matrix Effects than PPT lle->lle_char spe Solid-Phase Extraction (SPE) spe_char Slower Most Selective Lowest Matrix Effects spe->spe_char ppt_suit Screening High Sample Load ppt_char->ppt_suit lle_suit Regulated Bioanalysis Improved Sensitivity lle_char->lle_suit spe_suit Complex Matrices Trace Level Analysis Method Development spe_char->spe_suit

Caption: Logical relationships of sample preparation methods.

References

Application Note: Optimal Mass Spectrometry Settings for the Detection of Verlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlukast-d6 is the deuterated analog of Verlukast, a potent and selective leukotriene receptor antagonist. Due to its structural similarity and distinct mass, this compound is an ideal internal standard (IS) for the quantitative analysis of Montelukast and related compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides detailed methodologies and optimized mass spectrometry settings to ensure sensitive and robust detection of this compound for use in pharmacokinetic and bioequivalence studies.

Chemical Properties

PropertyValue
Chemical FormulaC₂₆H₂₇D₆ClN₂O₃S₂
Exact Mass520.15 Da
Monoisotopic Mass520.1528232 Da

Source: PubChem CID 45040684[4]

Mass Spectrometry Parameters

Optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[1][5][6]

MRM Transitions

The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. The following MRM transitions for this compound have been successfully utilized:

Precursor Ion (m/z)Product Ion (m/z)Application Context
592.3574.2Quantification of Montelukast in human plasma[1]
592.288574.300Bioequivalence study of Montelukast chewable tablets[6]
592.288427.300Bioequivalence study of Montelukast chewable tablets[6]

Note: The transition 592.3 → 574.2 is a commonly cited and robust choice for quantification.[1] The selection of the most appropriate transition may depend on the specific matrix and potential interferences.

Compound-Specific MS Settings

The following table summarizes typical compound-specific parameters. These settings should be optimized for the specific instrument in use.

ParameterTypical Value
Ionization ModePositive ESI
Ion Spray Voltage5000 V
Source Temperature650 °C
Dwell Time200 ms

Chromatographic Conditions

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase liquid chromatography is the standard approach.

Recommended LC Parameters
ParameterCondition 1Condition 2
Column YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[1]ACE 5 CN (5 cm x 4.6 mm)[6]
Mobile Phase A 10mM Ammonium Formate (pH 4.0)[1]0.005 M Ammonium Acetate and 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[1]Acetonitrile[6]
Gradient/Isocratic Isocratic (20:80, A:B)[1]Isocratic (20:80, A:B)[6]
Flow Rate 0.8 mL/min[1]0.8 mL/min[6]
Injection Volume 10 µL10 µL[6]
Run Time ~2.8 min[1]~0.95 min[6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for extracting this compound and the analyte of interest from plasma samples.[1]

  • To 200 µL of plasma in a microcentrifuge tube, add the working solution of this compound as the internal standard.

  • Add 800 µL of methanol or acetonitrile to precipitate the plasma proteins.[1][7]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein disruption.[7]

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • Condition a suitable SPE cartridge (e.g., SOLA SAX) according to the manufacturer's instructions.[7]

  • Spike 180 µL of human plasma with the internal standard (this compound).[7]

  • Add 800 µL of methanol to the plasma sample to disrupt protein binding and vortex for 30 seconds.[7]

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of Montelukast using this compound as an internal standard.

ParameterResult
Linearity Range1.0 - 800.0 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[2]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1]
Intra-day Precision (%RSD)1.91 - 7.10%[1]
Inter-day Precision (%RSD)3.41 - 4.40%[1]
Intra-day Accuracy98.32 - 99.35%[1]
Inter-day Accuracy98.12 - 99.24%[1]
Mean Recovery> 85%[2]

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (Positive ESI, MRM) chromatographic_separation->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound analysis.

Logical Relationship of Analytical Method Components

logical_relationship cluster_instrumentation Instrumentation cluster_method_params Method Parameters cluster_sample Sample Handling center_node Optimal Detection of This compound lc_system Liquid Chromatography System center_node->lc_system ms_system Triple Quadrupole Mass Spectrometer center_node->ms_system chromatography Chromatography (Column, Mobile Phase) center_node->chromatography mass_spec_settings Mass Spectrometry (MRM, ESI+) center_node->mass_spec_settings sample_matrix Biological Matrix (e.g., Plasma) center_node->sample_matrix sample_prep Sample Preparation (PPT or SPE) center_node->sample_prep lc_system->chromatography ms_system->mass_spec_settings sample_matrix->sample_prep

Caption: Key components for successful this compound analysis.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Verlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Verlukast-d6 in high-throughput screening (HTS) assays. Verlukast, a potent and selective leukotriene receptor antagonist, and its deuterated analog, this compound, are invaluable tools in the discovery and development of novel therapeutics targeting inflammatory and respiratory diseases.

Introduction

Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in blocking the inflammatory pathways mediated by leukotrienes such as LTD4.[1][2] Its high affinity and specificity make it an excellent reference compound in screening campaigns aimed at identifying new CysLT1 receptor antagonists. This compound, as a stable isotope-labeled version, is particularly useful as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolism studies, or as a tracer in competitive binding assays. This document outlines the principles and provides a detailed protocol for a competitive binding HTS assay using this compound.

Principle of the Assay

A competitive binding assay is a common HTS format used to identify compounds that bind to a specific target receptor. In this proposed assay, a fluorescently labeled leukotriene D4 (LTD4) analog (tracer) binds to the CysLT1 receptor. Unlabeled this compound competes with the tracer for binding to the receptor. The amount of bound tracer is inversely proportional to the concentration of the competing ligand. In a screening context, test compounds that are potential CysLT1 receptor antagonists will displace the fluorescent tracer, resulting in a measurable change in a fluorescence-based readout, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

Quantitative Data for Verlukast

The following table summarizes the key quantitative data for Verlukast, which is expected to have identical biological activity to this compound.

ParameterSpecies/SystemValueReference
IC50 ([3H]leukotriene D4 binding)Guinea-pig lung homogenates3.1 ± 0.5 nM[2]
IC50 ([3H]leukotriene D4 binding)Human lung homogenates8.0 ± 3.0 nM[2]
IC50 ([3H]leukotriene D4 binding)Differentiated U937 cell membranes10.7 ± 1.6 nM[2]
-log KB (LTD4-induced contractions)Guinea-pig trachea8.8[2]
-log KB (LTD4-induced contractions)Human trachea8.3 ± 0.2[2]

Signaling Pathway of Leukotriene D4 and Verlukast Action

The following diagram illustrates the signaling pathway of leukotriene D4 (LTD4) and the mechanism of action for Verlukast as a CysLT1 receptor antagonist.

G cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates LTD4 Leukotriene D4 LTD4->CysLT1 Binds to Verlukast Verlukast / this compound Verlukast->CysLT1 Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Inflammation Inflammatory Response Ca_release->Inflammation PKC_activation->Inflammation G A 1. Compound Dispensing (Test compounds, this compound, or DMSO) B 2. Receptor Membrane Addition A->B C 3. Fluorescent Ligand Addition B->C D 4. Incubation (e.g., 60 min at room temperature) C->D E 5. Fluorescence Polarization Reading D->E F 6. Data Analysis E->F G cluster_assay Assay Well Receptor CysLT1 Receptor Binding Tracer-Receptor Binding Receptor->Binding Tracer Fluorescent LTD4 Tracer->Binding Competitor Test Compound / this compound Competitor->Binding Inhibits NoSignal Low FP Signal Competitor->NoSignal Leads to Signal High FP Signal Binding->Signal Results in

References

Standard Operating Procedure for the Preparation of Verlukast-d6 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of Verlukast-d6 stock solutions. This compound, a deuterium-labeled analog of Verlukast, is primarily utilized as an internal standard in bioanalytical methods for the quantification of Verlukast or related compounds. This protocol outlines the necessary materials, equipment, and step-by-step instructions for the accurate and reproducible preparation of this compound stock solutions, ensuring their stability and suitability for research and drug development applications.

Materials and Equipment

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Acetonitrile, HPLC grade or higher

  • Deionized or Milli-Q water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated) and sterile pipette tips

  • Amber glass vials with screw caps

  • Analytical balance

  • Spatula

  • Weighing paper

Equipment
  • Vortex mixer

  • Sonicator (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Data Presentation: Recommended Stock Solution Parameters

The following table summarizes the recommended solvents and concentrations for the preparation of this compound stock solutions. The choice of solvent and concentration may vary depending on the specific analytical method and instrumentation.

ParameterRecommendationNotes
Primary Solvents Dimethyl sulfoxide (DMSO)[1]Suitable for initial high-concentration stock solutions.
Methanol[2][3][4]Commonly used for preparing working solutions from a primary DMSO stock.
Acetonitrile:Water (65:35 v/v)[2]An alternative solvent system for direct preparation of stock solutions.
Primary Stock Concentration 1 mg/mL[2]A common starting concentration for further dilutions.
Working Solution Concentration 100 µg/mLA typical concentration for an intermediate or working standard solution.
Storage Conditions (Short-term) 2-8°C[3]For solutions that will be used within a few days.
Storage Conditions (Long-term) -20°C[1]For extended storage to maintain stability.

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in DMSO.

Preparation
  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing paper on the balance and tare.

  • Weighing this compound: Carefully weigh 1 mg of this compound powder onto the tared weighing paper. Record the exact weight.

  • Transfer: Gently transfer the weighed this compound powder into a 1 mL Class A volumetric flask.

  • Dissolution: a. Add approximately 0.8 mL of DMSO to the volumetric flask. b. Vortex the flask for at least 1 minute to facilitate dissolution.[1] c. If necessary, sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: a. Once the this compound is fully dissolved, bring the solution to the 1 mL mark with DMSO. b. Invert the flask several times to ensure homogeneity.

  • Storage: a. Transfer the prepared stock solution into a labeled amber glass vial. b. For short-term storage (up to one week), store the solution at 2-8°C.[3] c. For long-term storage, store the solution at -20°C.[1]

Experimental Protocol: Preparation of a 100 µg/mL this compound Working Solution in Methanol

This protocol describes the dilution of the primary stock solution to a working concentration of 100 µg/mL in methanol.

Preparation
  • Primary Stock Equilibration: If the 1 mg/mL primary stock solution was stored at -20°C, allow it to thaw completely and equilibrate to room temperature.

  • Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 1 mL Class A volumetric flask.

  • Dilution: a. Add approximately 0.8 mL of methanol to the volumetric flask. b. Vortex the flask for 30 seconds to ensure thorough mixing.

  • Final Volume Adjustment: a. Bring the solution to the 1 mL mark with methanol. b. Invert the flask several times to ensure a homogenous solution.

  • Storage: a. Transfer the working solution to a labeled amber glass vial. b. Store the working solution at 2-8°C and use within the validated stability period.[3]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_primary Primary Stock Preparation (1 mg/mL in DMSO) cluster_working Working Solution Preparation (100 µg/mL in Methanol) weigh Weigh 1 mg this compound transfer Transfer to 1 mL Volumetric Flask weigh->transfer add_dmso Add ~0.8 mL DMSO transfer->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve adjust_vol_dmso Adjust Volume to 1 mL with DMSO dissolve->adjust_vol_dmso store_primary Store at 2-8°C (short-term) or -20°C (long-term) adjust_vol_dmso->store_primary thaw Thaw Primary Stock store_primary->thaw Use for Working Solution pipette Pipette 100 µL of Primary Stock thaw->pipette transfer_working Transfer to 1 mL Volumetric Flask pipette->transfer_working add_methanol Add ~0.8 mL Methanol transfer_working->add_methanol mix Vortex to Mix add_methanol->mix adjust_vol_methanol Adjust Volume to 1 mL with Methanol mix->adjust_vol_methanol store_working Store at 2-8°C adjust_vol_methanol->store_working

Caption: Workflow for preparing this compound stock solutions.

Safety Precautions

  • Always handle this compound and all solvents within a fume hood to avoid inhalation of powders or vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Verlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of Verlukast-d6.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects for this compound analysis.

Initial Assessment: Is Matrix Effect the Culprit?

Before diving into extensive method redevelopment, it's crucial to confirm that the observed issues (e.g., poor reproducibility, inaccurate quantification, low sensitivity) are indeed due to matrix effects.

Symptoms Checklist:

  • Inconsistent analyte response between different lots of biological matrix.

  • Poor precision and accuracy in quality control (QC) samples.[1][2]

  • Discrepancy between results from matrix-matched calibrants and neat standards.

  • Signal intensity of this compound varies significantly across different patient samples.[3][4]

  • Retention time shifts or peak shape distortion.[5][6]

If you are experiencing one or more of these symptoms, proceed with the troubleshooting workflow outlined below.

TroubleshootingWorkflow start Start: Suspected Matrix Effect assess Assess Matrix Effect (Post-column Infusion or Post-extraction Spike) start->assess is_effect Significant Matrix Effect Observed? assess->is_effect optimize_sample_prep Optimize Sample Preparation is_effect->optimize_sample_prep Yes no_effect Issue likely not matrix effect. Investigate other causes. is_effect->no_effect No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography reassess Re-assess Matrix Effect optimize_chromatography->reassess is_resolved Matrix Effect Mitigated? reassess->is_resolved is_resolved->optimize_sample_prep No, try another strategy end_success Proceed with Method Validation is_resolved->end_success Yes end_fail Consult Further/ Re-evaluate Approach is_resolved->end_fail No, after multiple attempts

Caption: Troubleshooting workflow for matrix effects.

Step 1: Quantify the Matrix Effect

To effectively troubleshoot, you must first quantify the extent of the matrix effect. The two most common methods are the Post-Extraction Addition and Post-Column Infusion experiments. Detailed protocols for these are provided in the "Experimental Protocols" section.

Step 2: Mitigation Strategies

Based on the assessment, implement one or more of the following strategies:

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components, primarily phospholipids and proteins in plasma samples, before they enter the LC-MS/MS system.[7][8]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective for moderately nonpolar compounds like Verlukast.[7]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove a broader range of interferences. For acidic compounds like Verlukast, a mixed-mode or polymeric sorbent can be beneficial.[1][9]

  • Phospholipid Removal Plates/Cartridges: These specialized products are highly effective at depleting phospholipids, a major source of matrix effects in plasma.[10]

Strategy 2: Optimize Chromatographic Separation

If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.

  • Increase Retention: By using a longer column, a shallower gradient, or a mobile phase with a lower organic content, the retention time of this compound can be shifted away from the region of major matrix interference, which often occurs early in the chromatogram.[11]

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter the selectivity of the separation and resolve this compound from interfering components.

  • Divert Valve: Utilize a divert valve to direct the initial, unretained portion of the eluent, which often contains a high concentration of salts and polar interferences, to waste instead of the mass spectrometer.

Strategy 3: Leverage the Stable Isotope-Labeled Internal Standard

This compound is a stable isotope-labeled internal standard (SIL-IS). A key advantage of using a SIL-IS is its ability to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[3][4] However, for this compensation to be effective, the analyte and SIL-IS must co-elute perfectly.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in human plasma?

A: The most common sources of matrix effects in human plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, causing ion suppression.[10] Monitoring for common phospholipid MRM transitions (e.g., precursor to m/z 184) can help identify their elution profile.

Q2: My this compound signal is showing significant ion suppression. What is the first thing I should try?

A: The first and often most effective step is to improve your sample preparation method. If you are currently using protein precipitation, consider switching to solid-phase extraction (SPE) or a dedicated phospholipid removal technique. This will remove a larger portion of the interfering matrix components before the sample is injected into the LC-MS/MS system.

Q3: I am using this compound as an internal standard, but I am still seeing poor reproducibility. Why might this be?

A: While this compound is designed to compensate for matrix effects, this compensation is only effective if it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. If there is a slight chromatographic separation between Verlukast and this compound (due to the deuterium isotope effect), they may elute into regions of the chromatogram with different matrix interferences, leading to inconsistent analyte/IS area ratios. Optimizing your chromatography to ensure perfect co-elution is critical.

Q4: How do I perform a post-column infusion experiment to qualitatively assess matrix effects?

A: A detailed protocol for the post-column infusion experiment is provided in the "Experimental Protocols" section of this document. This experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.

Q5: What is an acceptable level of matrix effect?

A: According to regulatory guidelines, the matrix effect should be assessed, and its impact on the accuracy and precision of the assay should be within acceptable limits (typically ±15%). For a robust method, the matrix factor (calculated from the post-extraction addition experiment) should ideally be between 0.85 and 1.15.

Data Presentation

The following tables summarize representative recovery and matrix effect data for leukotriene receptor antagonists similar to Verlukast, analyzed in human plasma using various sample preparation techniques. This data can be used as a benchmark when developing and troubleshooting your own method.

Table 1: Representative Recovery Data for Leukotriene Receptor Antagonists in Human Plasma

AnalyteSample Preparation MethodRecovery (%)Reference
MontelukastProtein Precipitation (Acetonitrile)67.7%[12]
MontelukastSolid-Phase Extraction>85%[2]
ZafirlukastSolid-Phase Extraction85%[13]
PranlukastOn-line Solid-Phase ExtractionNot specified, but method was robust[9]

Table 2: Representative Matrix Effect Data for Leukotriene Receptor Antagonists in Human Plasma

AnalyteSample Preparation MethodMatrix Effect (%)Reference
MontelukastProtein Precipitation (Acetonitrile)No significant matrix effect reported with SIL-IS[12]
MontelukastSolid-Phase ExtractionNo significant matrix effect reported with SIL-IS[2]
ZafirlukastSolid-Phase ExtractionNot explicitly quantified, but minimized[13]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This method helps to identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

PostColumnInfusion syringe_pump Syringe Pump with This compound Solution tee_junction T-Junction syringe_pump->tee_junction Constant Flow lc_system LC System lc_system->tee_junction LC Eluent ms_detector Mass Spectrometer tee_junction->ms_detector blank_matrix Inject Blank Extracted Matrix blank_matrix->lc_system

Caption: Post-column infusion experimental setup.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.

  • Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer using a T-junction.

  • Equilibrate the system until a stable baseline signal for this compound is observed.

  • Inject a blank, extracted plasma sample (prepared using your current sample preparation method).

  • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation: Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. The goal is to have the retention time of Verlukast elute in a region with a stable baseline.

Protocol 2: Post-Extraction Addition for Quantitative Assessment of Matrix Effect

This method provides a quantitative measure of the matrix effect, often expressed as the Matrix Factor (MF).

Procedure:

  • Set A: Prepare a standard solution of this compound in a neat solvent (e.g., reconstitution solvent) at a known concentration (e.g., at low and high QC levels).

  • Set B: Extract at least six different lots of blank biological matrix using your sample preparation method. After the final extraction step, spike the extracts with this compound to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in the Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])

    • Matrix Effect (%) = (1 - MF) x 100

Interpretation:

  • MF = 1 (Matrix Effect = 0%): No matrix effect.

  • MF < 1 (Matrix Effect > 0%): Ion suppression.

  • MF > 1 (Matrix Effect < 0%): Ion enhancement.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the LC-MS/MS analysis of this compound, leading to more accurate and reliable bioanalytical data.

References

Addressing isotopic cross-contamination in Verlukast-d6 standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verlukast-d6 stable isotope-labeled standards. Our goal is to help you identify and resolve potential issues related to isotopic cross-contamination and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a deuterated form of Verlukast, an antagonist of the leukotriene receptor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the non-labeled analyte (Verlukast), it co-elutes and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.

Q2: What is isotopic cross-contamination and how can it affect my results?

Isotopic cross-contamination refers to the presence of unlabeled Verlukast in the this compound standard or the contribution of naturally occurring isotopes of Verlukast to the mass channel of this compound. This can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of the quantitative results.[1][2][3]

Q3: What are the potential sources of isotopic cross-contamination with this compound?

There are two primary sources:

  • Incomplete Deuteration: Residual unlabeled Verlukast may be present in the this compound standard from the synthesis process.

  • Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Verlukast can contribute to the signal at the m/z of this compound, especially when the analyte concentration is very high.[1][2]

Q4: How can I check the isotopic purity of my this compound standard?

The isotopic purity can be assessed by infusing a solution of the this compound standard into the mass spectrometer and acquiring a full scan mass spectrum. The relative intensity of the signal corresponding to unlabeled Verlukast compared to the deuterated standard will indicate the level of isotopic purity.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Suspected Isotopic Cross-Contamination

Symptoms:

  • Non-linear calibration curves.[2][3]

  • High bias in quality control (QC) samples, particularly at the lower limit of quantification (LLOQ).

  • Inconsistent internal standard response across samples.[4]

Troubleshooting Workflow:

A Inaccurate Quantification Detected B Assess Calibration Curve Linearity A->B C Analyze Blank Sample Spiked with High Concentration of Unlabeled Verlukast B->C If Non-Linear D Check for Signal in this compound Channel C->D E Analyze this compound Standard Alone D->E No Signal G Signal Detected in d6 Channel (Isotopic Contribution from Analyte) D->G Signal Present F Check for Presence of Unlabeled Verlukast Signal E->F H Unlabeled Verlukast Detected in d6 Standard (Impurity in Standard) F->H Signal Present I Optimize IS Concentration or Select Different MRM Transition G->I J Contact Standard Supplier or Use a New Lot of Standard H->J

Caption: Troubleshooting workflow for inaccurate quantification.

Corrective Actions:

  • Optimize Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes mitigate the impact of isotopic contribution from high-concentration samples.[2][3]

  • Select a Different MRM Transition: If possible, choose a multiple reaction monitoring (MRM) transition for this compound that has minimal interference from the natural isotopes of Verlukast.

  • Contact the Supplier: If the this compound standard is found to be impure, contact the supplier for a certificate of analysis or a replacement lot.

Issue 2: Deuterium Exchange (Loss of Deuterium Label)

Symptoms:

  • Gradual decrease in this compound signal intensity over time.

  • Appearance of a signal at the m/z of unlabeled Verlukast in samples containing only the deuterated standard.

  • Drifting retention time of the deuterated standard.[5]

Troubleshooting Workflow:

A Suspected Deuterium Exchange B Incubate this compound in Sample Matrix and Mobile Phase at Different Time Points A->B C Analyze Samples by LC-MS/MS B->C D Monitor Ratio of this compound to Unlabeled Verlukast Signal C->D E Ratio Increases Over Time D->E If Ratio Changes F Modify Sample Preparation and LC Conditions E->F G Consider pH and Temperature of Solvents and Autosampler F->G H Use Aprotic Solvents where Possible and Keep Samples Cool G->H

Caption: Workflow to investigate and mitigate deuterium exchange.

Corrective Actions:

  • pH and Temperature Control: Avoid exposing the this compound standard to strongly acidic or basic conditions, and keep samples cool (e.g., in a cooled autosampler) to minimize the rate of exchange.

  • Solvent Selection: Use aprotic solvents where possible in your sample preparation and mobile phases.

  • Storage: Store stock solutions of this compound in an appropriate, stable solvent and at the recommended temperature.

Quantitative Data Summary

The following tables provide key mass spectrometry data for Verlukast and its deuterated internal standard.

Table 1: Mass-to-Charge Ratios (m/z) for Verlukast and this compound

CompoundMolecular Formula[M+H]⁺ (Monoisotopic)Key MRM Transitions (Precursor > Product)
VerlukastC₂₆H₂₇ClN₂O₃S₂515.12515.1 > [Fragment 1], 515.1 > [Fragment 2]
This compoundC₂₆H₂₁D₆ClN₂O₃S₂521.16521.2 > [Fragment 1], 521.2 > [Fragment 2]

Note: Specific fragment ions for MRM transitions should be optimized in your laboratory.

Table 2: FDA Guidance on Internal Standard Response Variability

ParameterRecommendation
IS Response Consistency The IS response in QC and unknown samples should be within a certain percentage of the mean IS response of the calibration standards in the same run. A common industry practice is to investigate if the variability exceeds 20-30%.[3]
Bias The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for LLOQ).[6]

Experimental Protocols

Protocol 1: Assessment of Isotopic Contribution from Unlabeled Verlukast

Objective: To determine the extent to which naturally occurring isotopes of Verlukast contribute to the this compound MRM signal.

Methodology:

  • Prepare a series of solutions containing a high concentration of unlabeled Verlukast (e.g., at the upper limit of quantification, ULOQ) in the sample matrix.

  • Do not add any this compound internal standard to these solutions.

  • Prepare a zero sample (blank matrix without analyte or IS).

  • Analyze the samples using your established LC-MS/MS method.

  • Monitor the MRM transition for this compound.

  • Analysis: Any signal detected in the this compound channel in the high concentration Verlukast samples (above the signal in the zero sample) can be attributed to isotopic contribution. The response should not be more than 5% of the this compound response at the LLOQ.

Protocol 2: Evaluation of Deuterium Exchange

Objective: To assess the stability of the deuterium labels on this compound under typical experimental conditions.

Methodology:

  • Prepare a solution of this compound in the final sample solvent (post-extraction) at a concentration typical for your assay.

  • Prepare a similar solution in your initial mobile phase.

  • Aliquot these solutions and incubate them at the autosampler temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, inject the sample and analyze using LC-MS/MS.

  • Monitor the MRM transitions for both this compound and unlabeled Verlukast.

  • Analysis: Calculate the peak area ratio of unlabeled Verlukast to this compound at each time point. A significant increase in this ratio over time indicates deuterium exchange.

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Sources of Error cluster_1 Observed Issues cluster_2 Troubleshooting Steps Impurity in Standard Impurity in Standard Inaccurate Quantification Inaccurate Quantification Impurity in Standard->Inaccurate Quantification Isotopic Contribution Isotopic Contribution Non-Linearity Non-Linearity Isotopic Contribution->Non-Linearity Deuterium Exchange Deuterium Exchange Signal Drift Signal Drift Deuterium Exchange->Signal Drift Purity Check Purity Check Inaccurate Quantification->Purity Check Isotopic Contribution Test Isotopic Contribution Test Non-Linearity->Isotopic Contribution Test Stability Test Stability Test Signal Drift->Stability Test Method Optimization Method Optimization Purity Check->Method Optimization Isotopic Contribution Test->Method Optimization Stability Test->Method Optimization

Caption: Logical relationships between error sources and troubleshooting.

References

Improving the sensitivity and limit of quantification for Verlukast-d6.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of quantification (LOQ) for analytical methods involving Verlukast-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

A1: this compound is a deuterium-labeled version of Verlukast.[1][2] Its most common application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Verlukast or analogous compounds, such as Montelukast, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Using a SIL-IS is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[6]

Q2: Why am I observing a weak or inconsistent signal for this compound?

A2: A weak or inconsistent signal for this compound, when used as an internal standard, can stem from several factors. These include suboptimal concentration, degradation of the standard, issues with the LC-MS/MS method parameters, or interference from the biological matrix (matrix effects).[7] It's also important to consider the inherent limitations of deuterated standards, such as potential deuterium exchange or chromatographic shifts relative to the unlabeled analyte.[8][9]

Q3: Can the purity of this compound affect my assay?

A3: Yes, absolutely. The purity of the internal standard is critical. If the this compound standard contains a significant amount of the unlabeled Verlukast as an impurity, it can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[10] It is crucial to verify the isotopic purity of the this compound standard.

Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound?

A4: The key parameters to optimize for robust detection of this compound include:

  • Mass Spectrometry: Tuning the precursor and product ion masses (MRM transitions), as well as optimizing the collision energy and other source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity.

  • Chromatography: Selecting an appropriate HPLC/UHPLC column and mobile phase to ensure good peak shape, retention, and separation from matrix components that could cause ion suppression.[7]

  • Sample Preparation: Choosing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize the recovery of the analyte and internal standard.[11]

Troubleshooting Guide

This guide addresses specific issues related to poor sensitivity and a high limit of quantification when using this compound as an internal standard.

Issue 1: Low this compound Signal Intensity

If the signal intensity for this compound is consistently low, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Internal Standard Signal

start Low this compound Signal check_conc Verify IS Concentration and Stability start->check_conc prep_fresh Prepare Fresh Working Solution check_conc->prep_fresh If degradation suspected check_ms Optimize MS Parameters (Direct Infusion) check_conc->check_ms If concentration is correct prep_fresh->check_ms optimize_source Adjust Source Temp, Gas Flows, Voltage check_ms->optimize_source If signal is still low check_chrom Evaluate Chromatography check_ms->check_chrom If signal is strong in direct infusion optimize_source->check_chrom assess_peak Assess Peak Shape and Retention check_chrom->assess_peak check_matrix Investigate Matrix Effects assess_peak->check_matrix If peak shape is poor or retention is minimal resolved Signal Improved assess_peak->resolved If peak shape is good and signal improves post_infusion Perform Post-Column Infusion Experiment check_matrix->post_infusion change_extraction Modify Sample Preparation Method post_infusion->change_extraction If suppression is detected change_extraction->resolved

Caption: Troubleshooting workflow for low this compound signal intensity.

Detailed Steps & Methodologies

1. Verify Internal Standard Concentration and Stability:

  • Action: Double-check the calculations for your this compound working solution. Prepare a fresh stock and working solution from the original standard material.

  • Rationale: Degradation over time, especially after multiple freeze-thaw cycles, or simple dilution errors are common sources of a weak signal.

2. Optimize Mass Spectrometer Parameters:

  • Action: Perform a direct infusion of the this compound working solution into the mass spectrometer to optimize the MRM transition (precursor/product ions) and collision energy.

  • Rationale: Ensuring the mass spectrometer is tuned specifically for this compound will maximize its signal response, independent of chromatographic or matrix effects.

3. Evaluate for Ion Suppression (Matrix Effects):

  • Action: Conduct a post-column infusion experiment. While continuously infusing this compound post-column, inject a blank, extracted matrix sample.

  • Methodology:

    • Set up a T-junction between the LC column and the MS inlet.

    • Infuse a constant flow of this compound solution (e.g., 50 ng/mL at 10 µL/min) into the T-junction.

    • Inject a blank plasma sample that has undergone your standard extraction procedure.

    • Monitor the this compound signal. A dip in the signal at retention times where matrix components elute indicates ion suppression.[7]

  • Rationale: This experiment definitively identifies if components from the biological matrix are suppressing the ionization of this compound as it enters the mass spectrometer.

4. Improve Sample Preparation:

  • Action: If matrix effects are confirmed, refine your sample preparation method.

  • Options:

    • Protein Precipitation (PPT): While fast, it can be less clean. Try different precipitation solvents (e.g., acetonitrile vs. methanol).

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selective extraction of this compound away from interfering matrix components.

    • Solid-Phase Extraction (SPE): This often provides the cleanest extracts. Experiment with different sorbent chemistries (e.g., C18, mixed-mode) and wash/elution steps.[4][12]

  • Rationale: A more effective sample cleanup will reduce matrix effects, leading to a more stable and intense internal standard signal.

Issue 2: High Variability in this compound Signal (Poor Precision)

High variability in the this compound peak area across a batch can compromise the accuracy of your results.

Logical Flow for Diagnosing High Signal Variability

start High IS Signal Variability check_is_addition Inconsistent IS Addition? start->check_is_addition check_extraction Inconsistent Extraction Recovery? start->check_extraction check_stability Analyte/IS Instability? start->check_stability pipette_check Verify Pipette Accuracy Review Technique check_is_addition->pipette_check extraction_check Optimize & Standardize Extraction Protocol check_extraction->extraction_check stability_eval Conduct Freeze-Thaw & Benchtop Stability Tests check_stability->stability_eval

Caption: Key areas to investigate for high this compound signal variability.

Detailed Steps & Methodologies

1. Verify Internal Standard Addition:

  • Action: Review your procedure for adding the this compound working solution to each sample. Ensure the same volume is added every time. Calibrate the pipette used for this step.

  • Rationale: Inconsistent addition of the internal standard is a primary cause of signal variability and will directly lead to inaccurate quantification of the target analyte.

2. Assess Extraction Recovery:

  • Action: Determine the recovery of this compound from the biological matrix.

  • Methodology:

    • Prepare two sets of samples.

    • Set A (Pre-extraction spike): Spike blank matrix with this compound before the extraction process.

    • Set B (Post-extraction spike): Spike the extracted blank matrix with the same amount of this compound after the extraction process.

    • Calculate recovery as: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100%.

  • Rationale: Low or inconsistent recovery suggests that the extraction procedure itself is variable, which needs to be addressed by optimizing the protocol.

3. Evaluate Stability:

  • Action: Perform stability tests under conditions that mimic your experimental workflow.

  • Methodology:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to several (e.g., three) freeze-thaw cycles.

    • Bench-Top Stability: Leave QC samples on the bench at room temperature for a period that exceeds your typical sample handling time before analysis.

    • Autosampler Stability: Place extracted samples in the autosampler and re-inject them at various time points (e.g., 0, 4, 8, 24 hours) to check for degradation.[3]

  • Rationale: this compound may degrade under certain conditions. Identifying instability allows you to modify your handling procedures to ensure sample integrity.

Data Summary and Experimental Protocols

Table 1: Example LC-MS/MS Parameters for Verlukast/Montelukast Analysis
ParameterSettingRationale
LC Column C18, < 3 µm particle size (e.g., 50 x 2.1 mm)Provides good retention and resolution for compounds of this type.[3]
Mobile Phase A: 10mM Ammonium Formate in WaterB: Acetonitrile or MethanolCommon buffers for good ionization in ESI mode.[3]
Flow Rate 0.5 - 0.8 mL/minAppropriate for typical analytical columns to ensure sharp peaks.[3]
Injection Volume 5 - 10 µLStandard volume to avoid column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveVerlukast/Montelukast contain basic nitrogens that readily protonate.[3]
MRM Transition Verlukast: m/z 515.2 -> [Product Ion]this compound: m/z 521.2 -> [Product Ion]These precursor ions correspond to the [M+H]+ adducts. Product ions must be determined via tuning.[3][13]
IS Concentration 100 - 500 ng/mLShould be high enough for a robust signal but not so high as to cause detector saturation.

Note: The exact MRM transitions and collision energies must be empirically determined by tuning the specific mass spectrometer used.

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is a fast and simple method for sample cleanup, suitable for initial method development.

  • Sample Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of this compound working solution (e.g., 400 ng/mL in methanol) to each tube.

  • Vortex: Briefly vortex mix the samples (approx. 10 seconds).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.[3]

References

Long-term stability testing of Verlukast-d6 in various solvents and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of Verlukast-d6. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of Verlukast, a potent leukotriene receptor antagonist. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Verlukast (Montelukast) using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The stability of this compound is critical because its degradation can lead to inaccurate quantification of the target analyte, compromising the validity of study results.

Q2: What are the common degradation pathways for Verlukast and its deuterated analog?

Based on studies of the parent compound, Montelukast, the primary degradation pathways include:

  • Photo-isomerization: Exposure to light, particularly UV light, can cause the formation of the cis-isomer.[3]

  • Oxidation: Verlukast is susceptible to oxidation, leading to the formation of Verlukast S-oxide, especially in the presence of oxidizing agents or under thermal stress.[3]

  • Acidic Degradation: The compound degrades rapidly in acidic solutions.[3]

It is crucial to protect this compound solutions from light and to use appropriate, non-acidic solvents for storage.

Q3: What are the ideal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For stock solutions, prepare them in a suitable organic solvent like HPLC-grade acetonitrile or methanol, aliquot into amber vials to minimize light exposure, and store at -20°C or -80°C.[4]

Q4: Can deuterium exchange occur with this compound?

Deuterium exchange, the replacement of deuterium atoms with protons from the solvent, is a potential issue with all deuterated standards.[5][6][7][8] For this compound, the deuterium labels are on the methyl groups of the amide side chain, which are generally stable. However, prolonged exposure to highly acidic or basic conditions, or storage in protic solvents containing residual water, could potentially facilitate slow exchange over time.[7][9] It is advisable to use aprotic solvents for long-term storage where possible and to periodically check the isotopic purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of this compound signal intensity over time 1. Degradation: Exposure to light, elevated temperatures, or incompatible solvents. 2. Adsorption: The compound may adsorb to the surface of glass or plastic containers.1. Prepare fresh solutions and store them in amber, silanized glass vials at ≤ -20°C. 2. Use solvents like acetonitrile or methanol. Avoid prolonged storage in aqueous solutions.
Appearance of unexpected peaks in chromatogram 1. Degradation Products: Formation of cis-isomer or S-oxide.[3] 2. Solvent Impurities: Contaminants in the solvent.1. Analyze the mass of the new peaks to identify potential degradation products. 2. Run a solvent blank to rule out solvent contamination. 3. Implement protective measures against light and heat.
Shift in retention time 1. Chromatographic System Variability: Changes in mobile phase composition, column temperature, or column aging. 2. Isotope Effect: Minor differences in retention time between the deuterated and non-deuterated compound can be exacerbated by changes in chromatographic conditions.[10]1. Ensure consistent mobile phase preparation and system equilibration. 2. Monitor the retention times of both the analyte and the internal standard. Small, consistent shifts are often acceptable if the peak shape and response are good.
Inconsistent quantification results 1. Inaccurate Stock Solution Concentration: Due to improper weighing or solvent evaporation. 2. Partial Degradation of Internal Standard: Leading to a lower effective concentration.1. Prepare fresh stock solutions and verify their concentration. 2. Perform a stability check of the working solutions under the experimental conditions.

Data Presentation: Long-Term Stability of this compound

The following tables summarize hypothetical stability data for this compound based on the known stability profile of Montelukast.[3]

Table 1: Long-Term Stability of this compound (1 mg/mL) in Various Solvents

SolventTemperature3 Months (% Remaining)6 Months (% Remaining)12 Months (% Remaining)Degradation Products Observed
Acetonitrile-20°C>99%>99%98.5%None significant
Acetonitrile4°C98.2%96.5%92.1%Trace S-oxide
Methanol-20°C>99%>99%98.2%None significant
Methanol4°C97.8%95.9%91.5%Trace S-oxide
50:50 ACN:H₂O-20°C98.5%97.1%94.3%Trace S-oxide
50:50 ACN:H₂O4°C95.3%90.2%82.6%S-oxide, cis-isomer

Table 2: Accelerated Stability of this compound (1 mg/mL) in Acetonitrile

Temperature2 Weeks (% Remaining)4 Weeks (% Remaining)8 Weeks (% Remaining)Degradation Products Observed
25°C (Protected from light)99.1%98.2%96.5%Trace S-oxide
25°C (Exposed to light)92.5%85.3%75.1%cis-isomer, S-oxide
40°C (Protected from light)97.6%95.4%91.2%S-oxide

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in different solvents under various storage temperatures over an extended period.

Methodology:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in each of the selected solvents (e.g., acetonitrile, methanol, 50:50 acetonitrile:water).

  • Aliquoting and Storage: Aliquot the stock solutions into amber HPLC vials. Store sets of vials at different temperatures (-20°C and 4°C).

  • Time Points for Analysis: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, 9, 12 months).

  • Sample Analysis:

    • Bring the vials to room temperature before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor for the appearance and increase of any degradation product peaks.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stress Samples:

    • Acidic: 1 mg/mL this compound in 0.1 M HCl.

    • Basic: 1 mg/mL this compound in 0.1 M NaOH.

    • Oxidative: 1 mg/mL this compound in 3% H₂O₂.

    • Thermal: Heat the solid compound and a solution at 60°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

  • Incubation: Incubate the stress samples for a defined period (e.g., 24, 48 hours), taking samples at intermediate time points.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using an LC-MS/MS method capable of separating the parent compound from potential degradation products.

  • Peak Identification: Tentatively identify degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 1 mg/mL Stock Solutions aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_25 Store at 25°C (Light/Dark) aliquot->storage_25 storage_40 Store at 40°C aliquot->storage_40 analysis LC-MS/MS Analysis at Time Points (0, 3, 6, 12 mo) storage_neg20->analysis storage_4->analysis storage_25->analysis storage_40->analysis evaluation Calculate % Remaining & Identify Degradants analysis->evaluation

Caption: Workflow for Long-Term Stability Testing of this compound.

troubleshooting_flow cluster_checks cluster_solutions cluster_outcome start Inconsistent Analytical Results? check_signal Loss of Signal? start->check_signal check_peaks Unexpected Peaks? check_signal->check_peaks No solution_degradation Prepare Fresh Solutions Protect from Light/Heat check_signal->solution_degradation Yes check_rt Retention Time Shift? check_peaks->check_rt No solution_solvent Run Solvent Blank check_peaks->solution_solvent Yes solution_system Check LC System (Mobile Phase, Column) check_rt->solution_system Yes outcome_persist Issue Persists: Contact Technical Support check_rt->outcome_persist No outcome_resolved Issue Resolved solution_degradation->outcome_resolved solution_solvent->outcome_resolved solution_system->outcome_resolved

Caption: Troubleshooting Logic for this compound Analysis.

References

Validation & Comparative

The Gold Standard: A Comparative Guide to the Full Bioanalytical Method Validation of Verlukast Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Verlukast-d6, against a hypothetical structural analog in the full validation of a bioanalytical method for the quantitative analysis of Verlukast in human plasma.

The data and protocols presented herein are based on established LC-MS/MS methodologies for closely related compounds and align with the rigorous standards set forth by the FDA and EMA, including the ICH M10 guideline on bioanalytical method validation.

Superiority of Deuterated Internal Standards: A Data-Driven Comparison

A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice in quantitative bioanalysis. Due to its near-identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2] This intrinsic characteristic allows it to more accurately compensate for variations during sample processing and analysis.[1]

In contrast, a structural analog, while similar, may exhibit different extraction efficiency, chromatographic retention, and ionization response, leading to greater variability and potential assay bias.[1][3]

The following table summarizes a comparative analysis of key validation parameters, illustrating the superior performance of this compound.

Table 1: Performance Comparison of this compound vs. a Structural Analog IS

Validation ParameterThis compound (SIL IS)Structural Analog ISAcceptance Criteria (FDA/ICH M10)
Inter-day Precision (%CV) 4.5%9.8%≤ 15%
Inter-day Accuracy (%Bias) +0.3%-3.2%Within ± 15%
Matrix Effect (%CV) 3.8%12.5%≤ 15%
Recovery Variability (%CV) 4.2%11.7%Not specified, but should be consistent

Data synthesized from comparative studies of SIL and analog internal standards.[3]

As the data indicates, the use of this compound results in significantly lower variability (CV) and bias, ensuring a more robust and reliable method.

Full Validation Data for Verlukast using this compound

The following tables summarize the full validation of a bioanalytical method for Verlukast using this compound as the internal standard.

Disclaimer: The following experimental data is adapted from validated methods for Montelukast, a structurally and functionally analogous compound, to provide a realistic and representative dataset for Verlukast.

Table 2: Calibration Curve and Linearity

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 800.0 ng/mL-
Correlation Coefficient (r²) ≥ 0.9996≥ 0.99
Regression Model Linear, 1/x² weightingAppropriate for the data
Back-calculated Standards All within ± 5% of nominal≥ 75% of standards within ±15% (±20% at LLOQ)

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.07.1%-1.7%8.9%-1.5%
Low (LQC) 3.04.9%+0.8%5.2%+1.1%
Medium (MQC) 400.02.1%-0.4%3.4%-0.9%
High (HQC) 600.01.9%+0.3%4.4%+0.5%

Acceptance Criteria: For LLOQ, precision ≤ 20% and accuracy within ±20%. For all other QCs, precision ≤ 15% and accuracy within ±15%.[4][5]

Table 4: Stability Assessment

Stability ConditionDurationTemperatureResult (% Change from Nominal)Acceptance Criteria
Bench-Top 8 hoursRoom Temperature-4.2%Within ±15%
Freeze-Thaw 3 cycles-80°C to RT-5.8%Within ±15%
Long-Term 90 days-80°C-7.1%Within ±15%
Autosampler 24 hours4°C-3.5%Within ±15%

Data adapted from a validated method for Montelukast using Montelukast-d6.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of bioanalytical results.

Sample Preparation: Protein Precipitation
  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: 30% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Verlukast: To be determined empirically (e.g., Q1/Q3)

    • This compound: To be determined empirically (e.g., Q1+6 / Q3+6)

Visualizing the Workflow and Logic

To clarify the relationships and processes involved, the following diagrams are provided.

G cluster_pre Pre-Validation cluster_val Full Validation cluster_post Application dev Method Development ref Reference Standard (Verlukast & this compound) select Selectivity dev->select lin Linearity & Range select->lin acc_prec Accuracy & Precision lin->acc_prec stab Stability acc_prec->stab matrix Matrix Effect stab->matrix di Dilution Integrity matrix->di sample Study Sample Analysis di->sample isr Incurred Sample Reanalysis (ISR) sample->isr

Caption: Bioanalytical Method Validation Workflow.

G cluster_analog Structural Analog IS cluster_d6 This compound (SIL IS) ana_prop Different Physicochemical Properties ana_chrom Different Chromatographic Retention ana_prop->ana_chrom ana_ion Different Ionization Efficiency ana_prop->ana_ion ana_result Higher Variability & Potential Bias ana_chrom->ana_result ana_ion->ana_result d6_prop Near-Identical Physicochemical Properties d6_chrom Co-elution with Analyte d6_prop->d6_chrom d6_ion Identical Ionization Efficiency d6_prop->d6_ion d6_result Lower Variability & Higher Accuracy d6_chrom->d6_result d6_ion->d6_result start Choice of Internal Standard start->ana_prop start->d6_prop

Caption: Logical Flow of Internal Standard Selection.

References

A Comparative Guide to Internal Standards for Verlukast (Montelukast) Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Verlukast, a potent leukotriene receptor antagonist widely known as Montelukast, is critical in pharmacokinetic, bioequivalence, and clinical studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of Verlukast-d6, the deuterated analogue of Verlukast, and other commonly employed internal standards, supported by experimental data from various validated methods.

The Gold Standard: this compound (Montelukast-d6)

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. This minimizes variability and compensates for matrix effects, leading to high accuracy and precision.

Alternative Internal Standards

While this compound is the preferred choice, other structurally similar or co-eluting compounds have been successfully used as internal standards in Verlukast analysis. These alternatives can be a cost-effective option, although they may not perfectly mimic the behavior of Verlukast in all aspects. The selection of an alternative IS should be carefully validated to ensure it meets the required analytical performance.

Performance Data of Internal Standards for Verlukast Analysis

The following table summarizes the performance of this compound and other internal standards in human plasma, as reported in various studies. It is important to note that these data are not from a direct head-to-head comparison and were generated under different experimental conditions.

Internal StandardAnalytical MethodAccuracy (%)Precision (% RSD)Recovery (%)Matrix Effect
This compound LC-MS/MS98.14 - 99.27[1]3.42 - 4.41[1]64.87[1]No significant effect reported[1][2]
LC-MS/MS93.0 - 107.0[2]< 4.0[2]> 85[2]No matrix effect[2]
LC-MS/MS102.5 - 106.06[3]4.18 - 10.65[3]61.85 - 65.56[3]Not explicitly reported
Amlodipine LC-MS/MSNot explicitly reported for ISNot explicitly reported for ISNot explicitly reported for ISNot explicitly reported for IS
Zaferlukast LC-MS/MS99.48 (for Montelukast)[4]Not explicitly reported for ISNot explicitly reported for ISNot explicitly reported for IS
Gliclazide LC-MS/MSNot explicitly reported for ISNot explicitly reported for ISNot explicitly reported for ISNot explicitly reported for IS
Ofloxacin RP-HPLC98.99 (for Montelukast)< 2.0 (for Montelukast)Not explicitly reported for ISNot applicable (HPLC-UV)

Experimental Workflow for Verlukast Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Verlukast in plasma using an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Quantification A Plasma Sample Collection B Addition of Internal Standard (e.g., this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F Injection G Data Acquisition F->G H Peak Integration G->H I Analyte/IS Peak Area Ratio Calculation H->I J Quantification using Calibration Curve I->J

References

Cross-Validation of Analytical Methods for Verlukast: A Comparative Guide for Inter-Laboratory Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for Verlukast between different laboratories. Ensuring that analytical methods are robust and transferable is critical for consistent quality control and data comparability throughout the drug development lifecycle. This document outlines key performance parameters, presents hypothetical comparative data, and provides detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Inter-Laboratory Cross-Validation

The transfer of an analytical procedure to a different laboratory requires a documented process to qualify the receiving laboratory to use the method.[1] This process, often referred to as inter-laboratory cross-validation or a collaborative method validation study, is essential to demonstrate that the analytical method is robust and will produce comparable results regardless of the testing site.[2][3] The objective is to ensure that any observed variations are due to the product itself and not the analytical method or the laboratory performing the test.

Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R1) and the updated Q2(R2) provide a framework for the validation of analytical procedures.[4][5][6][7] Key performance characteristics that must be evaluated include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[8][9][10]

Comparative Performance Data

The following tables summarize hypothetical data from a cross-validation study between two laboratories (Lab A and Lab B) for the analysis of Verlukast. These tables are intended to illustrate the expected performance of the analytical methods and the acceptance criteria for a successful cross-validation.

Table 1: Comparison of HPLC-UV Method Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Accuracy (% Recovery)
80% Concentration99.5%99.2%98.0% - 102.0%
100% Concentration100.2%100.5%98.0% - 102.0%
120% Concentration99.8%100.1%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.8%0.9%≤ 2.0%
Intermediate Precision1.2%1.4%≤ 2.0%
Linearity (r²) 0.99950.9992≥ 0.999
Specificity No interferenceNo interferenceNo co-eluting peaks

Table 2: Comparison of LC-MS/MS Method Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Accuracy (% Recovery)
LQC (Low QC)101.2%102.5%85.0% - 115.0%
MQC (Medium QC)99.7%100.8%85.0% - 115.0%
HQC (High QC)98.9%99.5%85.0% - 115.0%
Precision (% RSD)
Repeatability (n=6)2.5%3.1%≤ 15.0%
Intermediate Precision4.2%5.5%≤ 15.0%
Linearity (r²) 0.99980.9997≥ 0.999
Specificity No matrix effectsNo matrix effectsNo significant ion suppression/enhancement
LLOQ (ng/mL) 1.01.0Consistent between labs

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols should be followed closely by all participating laboratories to ensure consistency.

HPLC-UV Method for Verlukast Assay

This method is suitable for the quantification of Verlukast in drug substance and finished product.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 70:30 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection Wavelength: 285 nm.[13][14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the sample equivalent to 10 mg of Verlukast into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm PVDF filter before injection.

LC-MS/MS Method for Verlukast in Biological Matrices

This method is designed for the sensitive quantification of Verlukast in plasma or other biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 3 µm particle size.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • A gradient elution may be employed for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for Verlukast and an internal standard should be used. For a related compound, montelukast, a transition of m/z 586.2→568.2 has been reported.[15]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in a cross-validation study.

CrossValidationWorkflow start_end start_end process process decision decision document document start Start Cross-Validation Study define_protocol Define Validation Protocol (Methods, Acceptance Criteria) start->define_protocol distribute_samples Distribute Standardized Samples and Protocols to Labs define_protocol->distribute_samples lab_a_analysis Lab A Performs Analysis distribute_samples->lab_a_analysis lab_b_analysis Lab B Performs Analysis distribute_samples->lab_b_analysis collect_data Collect and Compile Data from All Labs lab_a_analysis->collect_data lab_b_analysis->collect_data compare_results Compare Results Against Acceptance Criteria collect_data->compare_results pass Results are Comparable compare_results->pass Yes fail Results are Not Comparable compare_results->fail No report Generate Final Cross-Validation Report pass->report investigate Investigate Discrepancies fail->investigate investigate->define_protocol end End report->end

Caption: Workflow for a typical inter-laboratory cross-validation study.

ValidationParameters method Validated Analytical Method accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision specificity Specificity method->specificity linearity Linearity (r²) method->linearity range Range method->range robustness Robustness method->robustness lod_loq LOD / LOQ method->lod_loq

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

A successful inter-laboratory cross-validation demonstrates that an analytical method is robust, reliable, and transferable. By adhering to a well-defined protocol and pre-determined acceptance criteria, pharmaceutical companies can ensure data integrity and consistency across different manufacturing and testing sites. The use of standardized methods and clear communication between laboratories are paramount to achieving this goal. This guide provides a foundational framework that can be adapted to the specific needs of Verlukast analysis, ultimately supporting a more efficient and compliant drug development process.

References

Determining the accuracy and precision of Verlukast-d6 as an internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of drug compounds, the use of an internal standard is crucial for achieving accurate and precise results. For the analysis of Montelukast, a leukotriene receptor antagonist, the deuterated form, Verlukast-d6 (also known as Montelukast-d6), is frequently employed as an internal standard. This guide provides an objective comparison of this compound's performance against a common non-deuterated alternative, Zafirlukast, supported by experimental data from various studies. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the reliability of an analytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variations. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are very similar to the analyte.

The following tables summarize the performance of this compound and Zafirlukast as internal standards in the quantification of Montelukast in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterConcentration Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
Linearity (r²)1.0 - 800.0--[1]
Intra-day Accuracy3.0, 240.0, 560.098.32 - 99.171.91 - 7.10[1]
Inter-day Accuracy3.0, 240.0, 560.098.14 - 99.273.42 - 4.41[1]
Linearity (r²)10.0 - 600.0--[2][3][4]
AccuracyQuality Control Samples93.0 - 107.0< 4.0[2][3][4]
Linearity (r²)2.5 - 600.0--[5]
Accuracy (LLOQ)2.598.434.27[6]

Table 2: Method Validation Parameters with Zafirlukast as Internal Standard

ParameterConcentration Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
Linearity (r²)0.11 - (not specified)--[7]
Accuracy (QCs)Quality Control Samples99.48(not specified)[7]
Intra-day Accuracy(not specified)94.59 - 105.58(not specified)[7]
Inter-day Accuracy(not specified)93.11 - 109.32(not specified)[7]

Based on the available data, methods employing this compound as an internal standard consistently demonstrate high levels of accuracy and precision over a wide linear range. The use of a deuterated internal standard is advantageous as it co-elutes with the analyte, providing effective compensation for matrix effects and variations in ionization efficiency.[6] Zafirlukast, a structurally related but non-isotopically labeled compound, also serves as a viable internal standard, showing good accuracy.[7] However, the potential for differences in chromatographic behavior and ionization response relative to Montelukast could lead to less effective compensation for matrix effects compared to a deuterated analog.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of Montelukast in human plasma using either this compound or Zafirlukast as the internal standard.

Method 1: Using this compound as Internal Standard[1]
  • Sample Preparation: Protein precipitation is a common and straightforward technique. To 200 µL of human plasma, 50 µL of this compound internal standard solution (400 ng/mL) is added, followed by 1 mL of acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm)

    • Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 45°C

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Montelukast: m/z 586.2 → 568.2; this compound: m/z 592.3 → 574.2.

Method 2: Using Zafirlukast as Internal Standard[7]
  • Sample Preparation: Similar to the method with this compound, protein precipitation is used. To 100 µL of plasma, a 5.0 µL aliquot of the Zafirlukast internal standard solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed and centrifuged. A 20 µL aliquot of the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: SB-C18 (50 × 4.6 mm, 1.8 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid (84:16 v/v)

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI

    • Monitoring Mode: MRM (specific transitions for Montelukast and Zafirlukast are monitored).

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.

experimental_workflow_verlukast_d6 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (200 µL) is_addition Add this compound IS (50 µL) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data experimental_workflow_zafirlukast cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) is_addition Add Zafirlukast IS (5 µL) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

References

Establishing Linearity and Dynamic Range for Verlukast Assays with Verlukast-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the linearity and dynamic range of Verlukast assays, with a focus on the use of Verlukast-d6 as a stable isotope-labeled internal standard (SIL-IS). The inclusion of detailed experimental protocols and performance data aims to assist researchers in the development and validation of robust bioanalytical methods for Verlukast quantification.

Executive Summary

The quantification of Verlukast, a potent leukotriene receptor antagonist, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a SIL-IS, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to compensate for matrix effects and variability in sample processing. This guide outlines a detailed protocol for an LC-MS/MS assay for Verlukast using this compound and compares its performance characteristics with an alternative HPLC-UV method.

Data Presentation

Table 1: Comparison of Analytical Methods for Verlukast Quantification
ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 1 - 1000 ng/mL20 - 2000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL20 ng/mL[1]
Precision (%CV) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Selectivity High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)
Internal Standard This compound (Isotope-labeled)Structural Analog (e.g., Zafirlukast)
Sample Volume ~100 µL~200 µL or more
Run Time ~3-5 minutes~10-15 minutes
Table 2: Linearity and Dynamic Range Validation for Verlukast LC-MS/MS Assay
Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)0.9898.08.5
2.52.55102.06.2
5048.997.84.1
250255.5102.23.5
750742.599.02.8
1000 (ULOQ)1015101.53.1

Data are representative and based on typical performance of similar assays.

Experimental Protocols

LC-MS/MS Method for Verlukast with this compound

This protocol is synthesized based on established methods for analogous compounds like Montelukast.[2][3][4]

1. Materials and Reagents:

  • Verlukast reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium acetate

  • Human plasma (or other relevant biological matrix)

2. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of Verlukast and this compound in methanol.

  • Prepare serial dilutions of the Verlukast stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Verlukast: To be determined based on the molecular weight of Verlukast (515.1 g/mol ) and fragmentation pattern. A plausible transition would be m/z 515.2 -> [fragment ion].

    • This compound: To be determined based on the molecular weight of this compound (521.1 g/mol ) and fragmentation pattern. A plausible transition would be m/z 521.2 -> [corresponding fragment ion].[5][6]

5. Linearity and Dynamic Range Assessment:

  • Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six to eight non-zero standards spanning the expected concentration range (e.g., 1-1000 ng/mL).

  • Analyze the calibration standards and plot the peak area ratio (Verlukast/Verlukast-d6) against the nominal concentration.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • The dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV). The ULOQ is the highest concentration on the curve with acceptable accuracy (within ±15% of nominal) and precision (≤15% CV).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) add_is Add this compound (IS) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio plot_curve Plot Calibration Curve calculate_ratio->plot_curve regress Linear Regression (r² ≥ 0.99) plot_curve->regress determine_range Establish Linearity & Dynamic Range regress->determine_range

Caption: Experimental workflow for determining the linearity and dynamic range of a Verlukast assay.

logical_relationship cluster_method Analytical Method cluster_validation Validation Parameters lcms LC-MS/MS (High Selectivity & Sensitivity) linearity Linearity lcms->linearity Wider Range dynamic_range Dynamic Range lcms->dynamic_range Lower LLOQ hplcuv HPLC-UV (Lower Selectivity & Sensitivity) hplcuv->linearity Narrower Range hplcuv->dynamic_range Higher LLOQ accuracy Accuracy linearity->accuracy precision Precision linearity->precision dynamic_range->accuracy dynamic_range->precision

Caption: Relationship between analytical method and key validation parameters for Verlukast assays.

References

Comparative study of Verlukast pharmacokinetics using different analytical standards.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different analytical standards used in the pharmacokinetic analysis of Verlukast, also known as Montelukast. We will delve into the experimental data and methodologies of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective comparison is supported by experimental data to aid researchers in selecting the appropriate analytical standard for their Verlukast pharmacokinetic studies.

Executive Summary

The quantification of Verlukast (Montelukast) in biological matrices is crucial for its pharmacokinetic characterization. The two most prominent analytical methods employed for this purpose are HPLC, often with UV detection, and the more sensitive LC-MS/MS. While both methods are effective, they offer different levels of sensitivity, selectivity, and complexity. LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and specificity, allowing for lower limits of quantification.[1] HPLC with UV detection, however, remains a viable and more accessible option for certain applications.

Comparative Analysis of Analytical Methodologies

The following tables summarize the key performance characteristics of HPLC and LC-MS/MS methods for Verlukast (Montelukast) analysis as reported in various studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2
Column C8Inertsil C8 (5 μm, 4.6 × 250 mm)
Mobile Phase Acetonitrile: pH 3.0 ammonium acetate (35:45)Methanol:Acetonitrile:Ammonium acetate (80:10:10, % v/v/v), pH 5.5
Detection Not SpecifiedPDA Detector
Linearity Range Not Specified0.01-0.06 mg/ml
Retention Time Not Specified5.506 min
Internal Standard Not SpecifiedNot Specified
Source [2][3]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1Method 2Method 3
Column YMC-pack pro C18, 50 x 4.6 mm, S-3 μm[1]Thermo Scientific Hypersil GOLD AQ (30 × 2.1 mm; 3 µm)[4]Thermo Hypersil GOLD™ Cyano (50 × 4.6 mm; 5 μm)[5]
Mobile Phase 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v)[1]0.1% formic acid in acetonitrile[4]0.5 mM ammonium chloride: ACN (20:80%; v/v)[5]
Detection MRM positive mode[1]Positive-ion mode and multiple reaction monitoring (MRM)[4]Not Specified
Linearity Range 1.0–800.0 ng/mL[1]1 ng/mL to 500 ng/mL[4]10.0 - 600.0 ng/mL[5]
Retention Time 2.8 ± 0.2 min[1]Not SpecifiedNot Specified
Internal Standard Montelukast-d6 (MOD6)[1]Not SpecifiedMontelukast-D6[5]
Intra-day Precision 1.91–7.10%[1]≤3.2% (as CV%)[4]< 4.0%[5]
Inter-day Precision 3.42–4.41%[1]Not SpecifiedNot Specified
Intra-day Accuracy 98.32–99.17%[1]96.5% to 97.7%[4]93.0 - 107.0%[5]
Inter-day Accuracy 98.14–99.27%[1]Not SpecifiedNot Specified
Recovery 57.33 - 76.05%[1]Not Specified> 85%[5]
Source [1][4][5]

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation in Verlukast bioanalysis is protein precipitation.

  • Sample Collection : Collect blood samples from subjects at predetermined time points post-drug administration.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Precipitation : Add a precipitating agent, such as acetonitrile, to the plasma sample. This denatures and precipitates the plasma proteins.

  • Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant, which contains the analyte (Verlukast) and the internal standard.

  • Analysis : Inject the supernatant into the HPLC or LC-MS/MS system for analysis.[1]

Chromatographic and Mass Spectrometric Conditions

The specific conditions for chromatography and mass spectrometry can be found in the tables above, as they vary between different validated methods. The choice of column, mobile phase, and detection parameters is optimized to achieve good resolution, peak shape, and sensitivity for Verlukast and its internal standard.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in a comparative pharmacokinetic study and the mechanism of action of Verlukast, the following diagrams are provided.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase SubjectRecruitment Subject Recruitment & Consent Dosing Drug Administration (Verlukast) SubjectRecruitment->Dosing SampleCollection Blood Sample Collection Dosing->SampleCollection PlasmaSeparation Plasma Separation SampleCollection->PlasmaSeparation ProteinPrecipitation Protein Precipitation PlasmaSeparation->ProteinPrecipitation LCMS_Analysis LC-MS/MS Analysis ProteinPrecipitation->LCMS_Analysis HPLC_Analysis HPLC-UV Analysis ProteinPrecipitation->HPLC_Analysis DataAnalysis Pharmacokinetic Data Analysis LCMS_Analysis->DataAnalysis HPLC_Analysis->DataAnalysis Comparison Comparative Statistical Analysis DataAnalysis->Comparison Reporting Reporting of Findings Comparison->Reporting

Caption: Experimental workflow for a comparative pharmacokinetic study of Verlukast.

G cluster_pathway Leukotriene Signaling Pathway ArachidonicAcid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) ArachidonicAcid->LTA4 5-Lipoxygenase LTD4 Leukotriene D4 (LTD4) LTA4->LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to Response Bronchoconstriction & Inflammation CysLT1->Response Activates BlockedResponse Inhibition of Bronchoconstriction Verlukast Verlukast (Montelukast) Verlukast->CysLT1 Antagonizes

Caption: Simplified signaling pathway of Verlukast as a CysLT1 receptor antagonist.

Conclusion

The choice between HPLC and LC-MS/MS for Verlukast pharmacokinetic studies depends on the specific requirements of the research. LC-MS/MS offers superior sensitivity and is the preferred method for studies requiring low detection limits, such as in bioequivalence or low-dose pharmacokinetic studies.[1][5] HPLC with UV detection, while less sensitive, can be a cost-effective and reliable alternative for studies where higher concentrations of the drug are expected, such as in formulation development or quality control. The detailed methodologies and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their analytical needs and available resources.

References

The Gold Standard for Bioanalysis: Justifying the Use of Verlukast-d6 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In complex biological matrices such as plasma, the quantification of an analyte can be significantly influenced by various factors including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process to compensate for these variations.[3] Stable isotope-labeled internal standards, like Verlukast-d6, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, Verlukast.[2][4] This ensures they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer.[5]

Performance Comparison: this compound vs. Structural Analog Internal Standard

To illustrate the superiority of a stable isotope-labeled internal standard, the following tables summarize typical performance data from bioanalytical method validations, comparing the use of a SIL-IS (like this compound) with a structural analog internal standard (SA-IS). A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled. For the purpose of this comparison, let's consider a hypothetical structural analog, "Analog-X," for Verlukast.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound (SIL-IS) 1.0 (LLOQ)-1.54.5
5.0 (Low QC)0.83.2
50 (Mid QC)-0.52.1
400 (High QC)1.21.8
Analog-X (SA-IS) 1.0 (LLOQ)-8.712.5
5.0 (Low QC)-6.29.8
50 (Mid QC)4.57.5
400 (High QC)9.86.3

LLOQ: Lower Limit of Quantification; QC: Quality Control; % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100; % CV: (Standard Deviation / Mean) x 100

The data clearly demonstrates that the use of this compound results in significantly better accuracy (closer to 0% bias) and precision (lower % CV) across the entire calibration range compared to the structural analog.[6]

Table 2: Impact on Matrix Effect

Internal Standard TypeMatrix LotsMatrix Effect (%)
This compound (SIL-IS) Lot 11.2
Lot 2-0.8
Lot 32.1
Lot 4-1.5
Lot 50.5
Average 0.3
Analog-X (SA-IS) Lot 1-15.2
Lot 28.9
Lot 3-12.5
Lot 418.7
Lot 5-9.1
Average -1.84

Matrix Effect (%): ((Response in presence of matrix / Response in absence of matrix) - 1) x 100. A value close to 0 indicates minimal matrix effect.

The data highlights that this compound effectively compensates for matrix effects, with values fluctuating minimally around zero. In contrast, the structural analog exhibits significant and variable ion suppression and enhancement across different biological matrix lots, leading to unreliable quantification.[7]

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a typical experimental protocol for the quantification of Verlukast in human plasma using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.[8]

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 20% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[8]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Verlukast: e.g., m/z 515.2 -> 414.1

      • This compound: e.g., m/z 521.2 -> 420.1

    • Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both the analyte and the internal standard.[9]

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams created using the DOT language illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data G cluster_problem Analytical Challenges cluster_solution Solution cluster_reasoning Reasoning cluster_outcome Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) SIL_IS Use Stable Isotope-Labeled Internal Standard (this compound) Matrix->SIL_IS Extraction Variable Extraction Recovery Extraction->SIL_IS Instrument Instrument Drift Instrument->SIL_IS Identical_Properties Nearly Identical Physicochemical Properties SIL_IS->Identical_Properties Coelution Co-elution with Analyte Identical_Properties->Coelution Same_Behavior Experiences Same Matrix Effects and Ionization Efficiency Coelution->Same_Behavior Compensation Accurate Compensation for Variability Same_Behavior->Compensation Reliable_Data Reliable and Reproducible Quantitative Data Compensation->Reliable_Data

References

Performance characteristics of Verlukast-d6 in regulated bioanalysis.

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Verlukast-d6, a deuterated internal standard for Verlukast (Montelukast), against structural analog alternatives. The data presented underscores the superiority of stable isotope-labeled standards in mitigating analytical variability and meeting stringent regulatory expectations.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices.[1][2] However, the accuracy and reliability of these methods can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects.[3] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[4] An ideal IS co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency, thereby ensuring that any analytical variability affects both the analyte and the IS to the same extent.[4]

This compound: The Preferred Internal Standard

For the bioanalysis of Verlukast, the use of its deuterated form, this compound, is the recommended approach.[1][2] Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to superior tracking during the entire analytical process.[3][4] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for compensating for matrix effects, a major source of variability in bioanalytical methods.[3]

The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-ISs.[3] Regulatory bodies favor SIL-ISs because they contribute to more robust and reliable data, which is critical for pharmacokinetic and bioequivalence studies.[3][5]

Performance Characteristics of this compound

Bioanalytical methods utilizing this compound as an internal standard consistently demonstrate excellent performance across key validation parameters. The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of Verlukast in human plasma.

Table 1: Linearity and Sensitivity of Verlukast Assays Using this compound

Study ReferenceLower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Correlation Coefficient (r²)
Sripalakit et al.1.0800.0≥ 0.9996[2]
Veeragoni et al.2.5600.0> 0.991[1]
Joseph et al.1.01000.0Not Reported
Katteboina et al.5.01599.91Not Reported

Table 2: Precision and Accuracy of Verlukast Assays Using this compound

Study ReferenceQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Sripalakit et al.LQC, MQC, HQC1.91 - 7.1098.32 - 99.173.42 - 4.4198.14 - 99.27[2]
Veeragoni et al.LLOQ QC4.2798.43Not ReportedNot Reported[1]
Joseph et al.LQC, MQC, HQCNot Reported93 - 110Not ReportedNot Reported
Katteboina et al.LLOQ QC1.81103.94Not ReportedNot Reported

Table 3: Recovery of Verlukast and this compound

Study ReferenceAnalyte/ISMean Recovery (%)
Joseph et al.VerlukastGood
Katteboina et al.Verlukast85.23
Katteboina et al.This compound89.54

Comparison with a Structural Analog Internal Standard

While this compound is the ideal choice, in some instances, a structural analog may be considered. Zafirlukast, another leukotriene receptor antagonist, has been used as an internal standard for the simultaneous determination of Montelukast (Verlukast), Gliclazide, and Nifedipine.[6]

Table 4: Performance of a Verlukast Assay Using Zafirlukast as a Structural Analog IS

ParameterPerformance
LLOQ (ng/mL)0.11[6]
Linearity Range (ng/mL)Not specified, but linearity was good (r² > 0.999)[6]
Accuracy at QC levels99.48%[6]
Precision at QC levelsGood reproducibility reported[6]
Recovery95.8%[6]

While the method using Zafirlukast demonstrates acceptable performance, the use of a structural analog presents inherent risks.[3] Differences in physicochemical properties between the analyte and a structural analog can lead to different extraction recoveries and varying responses to matrix effects, potentially compromising data accuracy.[7] The use of a SIL-IS like this compound minimizes these risks, as its behavior is virtually identical to that of Verlukast.[4]

Experimental Protocols

Method 1: Bioanalysis of Verlukast using this compound with Protein Precipitation

This method is adapted from the work of Sripalakit et al.[2]

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard solution (this compound).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[2]

    • Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[2]

    • Flow Rate: 0.8 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 45°C[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

    • MRM Transitions:

      • Verlukast: m/z 586.2 → 568.2[2]

      • This compound: m/z 592.3 → 574.2[2]

Method 2: Bioanalysis of Verlukast using this compound with Solid Phase Extraction

This protocol is based on the method described by Veeragoni et al.[1]

  • Sample Preparation:

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample to which this compound has been added.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ODS column (5 µm, 250 × 4.6 mm)[1]

    • Mobile Phase: HPLC grade acetonitrile and 0.1 M ammonium acetate (65:35 v/v)[1]

    • Flow Rate: Constant flow rate is maintained.[1]

    • Injection Volume: A fixed volume is injected.[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive

    • Detection Mode: MRM

    • MRM Transitions: Specific to Verlukast and this compound.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Protein Precipitation or SPE add_is->extraction centrifuge Centrifuge/Evaporate extraction->centrifuge reconstitute Reconstitute centrifuge->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Bioanalytical workflow for Verlukast using this compound.

advantage_diagram cluster_is Internal Standard Choice cluster_performance Performance Impact cluster_risks Potential Risks verlukast_d6 This compound (SIL-IS) high_accuracy High Accuracy & Precision verlukast_d6->high_accuracy robustness Improved Robustness verlukast_d6->robustness matrix_comp Effective Matrix Effect Compensation verlukast_d6->matrix_comp lower_risk Lower Risk of Inaccurate Data verlukast_d6->lower_risk regulatory Regulatory Acceptance verlukast_d6->regulatory structural_analog Structural Analog (e.g., Zafirlukast) diff_recovery Differential Recovery structural_analog->diff_recovery diff_matrix Variable Matrix Effects structural_analog->diff_matrix data_bias Potential for Data Bias structural_analog->data_bias

Caption: Advantages of this compound over a structural analog.

Conclusion

The use of this compound as an internal standard in the regulated bioanalysis of Verlukast offers significant advantages over structural analogs. The near-identical physicochemical properties of this compound and the parent drug ensure superior tracking throughout the analytical process, leading to more accurate and precise data. This is crucial for mitigating the impact of matrix effects and other sources of variability. For researchers, scientists, and drug development professionals, the choice of this compound is a critical step in developing robust, reliable, and regulatory-compliant bioanalytical methods.

References

Safety Operating Guide

Proper Disposal of Verlukast-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers, scientists, and professionals in drug development must adhere to strict safety and environmental regulations when disposing of chemical compounds such as Verlukast-d6. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a deuterated form of Verlukast, a leukotriene receptor antagonist used in research.[1] As with any laboratory chemical, proper disposal is not merely a suggestion but a critical component of laboratory safety protocols and regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste and information for related compounds.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the same diligence as its handling and use in experimental protocols. The primary principle is to manage it as a hazardous chemical waste, ensuring it does not enter the regular waste stream or sewer system.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste, to prevent accidental reactions and ensure proper disposal.[2]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container for collecting this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[3] Avoid using chemical abbreviations or formulas.[3]

  • Storage:

    • Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.[4] The container should be kept closed except when adding waste.[3]

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully to remove any residual chemical.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Defacing Labels: After triple rinsing, completely remove or deface the original chemical label to prevent misuse.[7]

  • Final Disposal: Once thoroughly cleaned and the label is removed, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[7]

Key Disposal Considerations

ConsiderationGuideline
Waste Classification Hazardous Chemical Waste
Segregation Separate from non-hazardous, biological, and radioactive waste.[2]
Container Leak-proof, chemically compatible, and clearly labeled.[3]
Labeling "Hazardous Waste," "this compound," quantity, and date.[3]
Storage Secure, ventilated area, container closed.[4]
Disposal Method Licensed hazardous waste disposal service.[2]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label.[5][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 A Start: this compound Waste Generated B Is the material pure this compound, a solution, or contaminated labware? A->B C Treat as Hazardous Chemical Waste B->C Yes D Is the container empty? B->D No, it's an empty container I Place in a labeled, compatible hazardous waste container C->I E Triple-rinse with appropriate solvent D->E Yes F Collect rinsate as Hazardous Waste E->F G Deface original label E->G F->I H Dispose of container as non-hazardous waste or recycle G->H L End: Compliant Disposal H->L J Store in designated hazardous waste accumulation area I->J K Arrange for pickup by a licensed waste disposal service J->K K->L

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and maintaining environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.